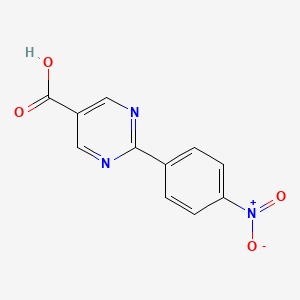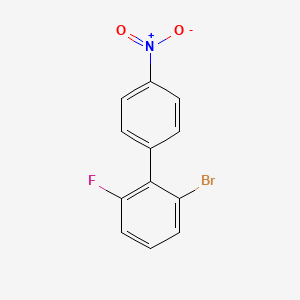
1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene is an aromatic compound that features a bromine, a fluorine, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-(4-nitrophenyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and bromine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: The compound can also participate in further electrophilic substitution reactions, although the existing substituents may influence the reactivity and position of new substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids are typical.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a standard method for reducing nitro groups.
Major Products:
Nucleophilic Substitution: Products include derivatives where the bromine or fluorine atoms are replaced by nucleophiles.
Reduction: The major product is the corresponding aniline derivative.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the design and synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Substitution: The bromine and nitro groups influence the electron density of the benzene ring, directing incoming electrophiles to specific positions.
Nucleophilic Substitution: The electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, facilitating substitution reactions.
Comparación Con Compuestos Similares
1-Bromo-4-fluorobenzene: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: A positional isomer with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness: 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic properties and reactivity. This makes it valuable in targeted synthetic applications and specialized research areas.
Propiedades
Fórmula molecular |
C12H7BrFNO2 |
|---|---|
Peso molecular |
296.09 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7BrFNO2/c13-10-2-1-3-11(14)12(10)8-4-6-9(7-5-8)15(16)17/h1-7H |
Clave InChI |
URTULZRLHBSVOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


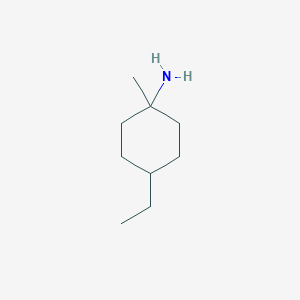
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)

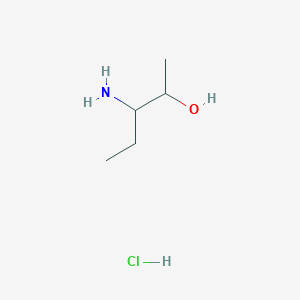
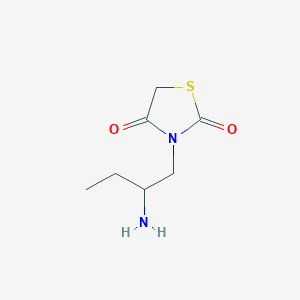
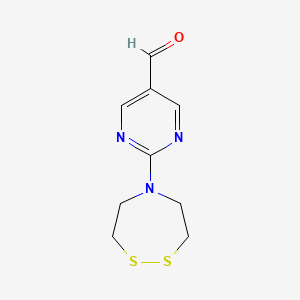
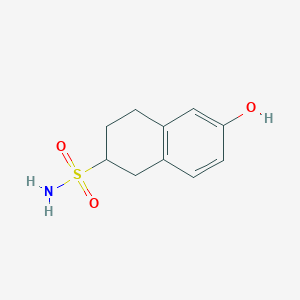
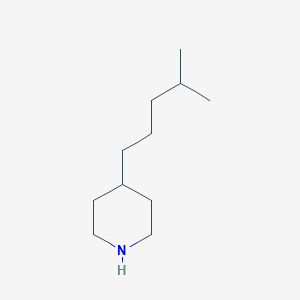
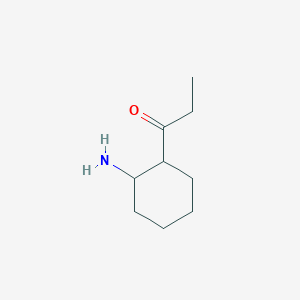

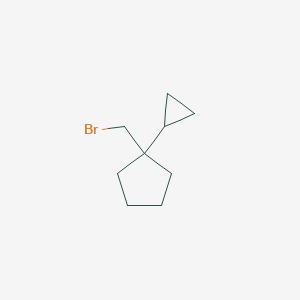
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
